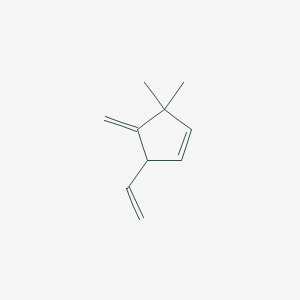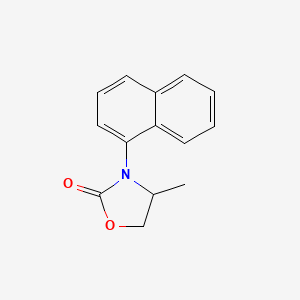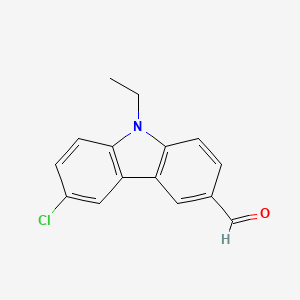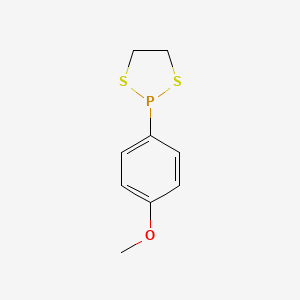
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is an organic compound with a unique structure characterized by a cyclopentene ring with multiple substituents. This compound is part of the cycloalkenes family, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene can be achieved through various organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the ethenyl and methylidene groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the addition of substituents to the cyclopentene ring under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the compound into a saturated cyclopentane derivative.
Substitution: Halogenation can introduce halogen atoms into the compound, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂).
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Applications De Recherche Scientifique
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene involves its reactive double bonds, which can participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simpler cycloalkene with a single double bond.
3,3-Dimethylcyclopentene: Similar structure but lacks the ethenyl and methylidene groups.
4-Methylidenecyclopentene: Contains the methylidene group but not the ethenyl group.
Uniqueness
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is unique due to its combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethenyl and methylidene groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
89454-78-4 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
5-ethenyl-3,3-dimethyl-4-methylidenecyclopentene |
InChI |
InChI=1S/C10H14/c1-5-9-6-7-10(3,4)8(9)2/h5-7,9H,1-2H2,3-4H3 |
Clé InChI |
XSZIORDITQKNBA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(C1=C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)


![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)



![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)

![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)

![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
